[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Brand Name: Vulcanchem
CAS No.: 152382-25-7
VCID: VC21153713
InChI: InChI=1S/C10H9ClN2S2/c1-7-5-8(11)3-4-9(7)15-10(14-2)13-6-12/h3-5H,1-2H3
SMILES: CC1=C(C=CC(=C1)Cl)SC(=NC#N)SC
Molecular Formula: C10H9ClN2S2
Molecular Weight: 256.8 g/mol

[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

CAS No.: 152382-25-7

Cat. No.: VC21153713

Molecular Formula: C10H9ClN2S2

Molecular Weight: 256.8 g/mol

* For research use only. Not for human or veterinary use.

[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide - 152382-25-7

Specification

CAS No. 152382-25-7
Molecular Formula C10H9ClN2S2
Molecular Weight 256.8 g/mol
IUPAC Name [(4-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Standard InChI InChI=1S/C10H9ClN2S2/c1-7-5-8(11)3-4-9(7)15-10(14-2)13-6-12/h3-5H,1-2H3
Standard InChI Key PZNVYVRRZWWIPA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)SC(=NC#N)SC
Canonical SMILES CC1=C(C=CC(=C1)Cl)SC(=NC#N)SC

Introduction

[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a chemical compound that belongs to the class of cyanocarbonimidodithioates. It features a cyanamide group attached to a sulfanyl-methylsulfanylmethylidene moiety, which is further linked to a 4-chloro-2-methylphenyl group. This compound is of interest due to its potential applications in various fields, including agriculture and pharmaceuticals.

Synthesis

The synthesis of [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide typically involves the reaction of 4-chloro-2-methylphenylthiol with a suitable cyanamide precursor. This reaction is often facilitated by bases such as sodium hydride or potassium carbonate under controlled conditions, including specific temperature settings to ensure complete conversion of reactants.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

  • Substitution: The cyanamide group can participate in nucleophilic substitution reactions with nucleophiles like amines, alcohols, or thiols.

Applications

[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is noted for its strong insecticidal properties, making it effective against a wide range of pests, including mites and thrips . Its potential applications in agriculture are significant due to these properties.

Safety Considerations

Handling this compound requires caution. In case of exposure, moving the victim to fresh air is recommended. If breathing is difficult, oxygen should be administered, and if not breathing, artificial respiration should be provided, followed by immediate medical consultation .

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